

chemical structure and properties of Norstictic Acid

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Compound of Interest

Compound Name: Norstictic Acid

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Norstictic Acid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Norstictic acid is a naturally occurring depsidone, a class of secondary metabolites found predominantly in various lichen species. Characterized by a complex polycyclic structure, it has garnered significant scientific interest due to its diverse and potent biological activities, including antimicrobial, antioxidant, and notably, anticancer properties. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and key biological mechanisms of **norstictic acid**. It includes detailed experimental protocols for its extraction and purification, comprehensive spectral data, and visual representations of its primary signaling pathways of therapeutic interest, specifically its roles as an inhibitor of the c-Met receptor tyrosine kinase and as a selective allosteric modulator of the Med25 transcriptional coactivator. This document is intended to serve as a core resource for researchers engaged in natural product chemistry, oncology, and drug discovery.

Chemical Structure and Physicochemical Properties

Norstictic acid is a member of the β -orcinol depsidone class of aromatic polyketides. Its structure is characterized by two aromatic rings linked by both an ether and an ester (lactone)

bridge, forming a central seven-membered heterocyclic ring. Key functional groups include phenolic hydroxyls, a methyl ester, and a distinctive aldehyde group adjacent to a hydroxyl group, which is crucial for some of its biological activities, such as metal chelation.

Chemical Identification

A summary of the key chemical identifiers for **norstictic acid** is presented in Table 1.

Identifier	Value
IUPAC Name	1,3-Dihydro-1,4,10-trihydroxy-5,8-dimethyl-3,7-dioxo-7H-isobenzofuro[4,5-b][1] [2]benzodioxepin-11-carboxaldehyde
CAS Number	571-67-5
Molecular Formula	C ₁₈ H ₁₂ O ₉
Canonical SMILES	<chem>CC1=CC(=C(C2=C1C(=O)OC3=C(O2)C4=C(C(=C3C)O)C(=O)OC4O)C=O)O</chem>
InChI Key	IEVVSJFLBYOUCJ-UHFFFAOYSA-N

Physicochemical Data

The fundamental physicochemical properties of **norstictic acid** are detailed in Table 2.

Property	Value	Source
Molecular Weight	372.28 g/mol	--INVALID-LINK--
Appearance	Solid	--INVALID-LINK--
Solubility	Soluble in DMF, DMSO, Ethanol, Methanol	--INVALID-LINK--

Spectroscopic Data

The structural elucidation of **norstictic acid** is confirmed through various spectroscopic methods. A summary of characteristic spectral data is provided below.

Table 3: Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3200–3550	Strong, Broad	O-H Stretching (Phenolic hydroxyls)
~1715	Sharp, Strong	C=O Stretching (Lactone and aldehyde carbonyls)
1550–1700	Sharp	C=C Stretching (Aromatic rings)
1150–1300	Medium	C-O Stretching (Ether linkage)

Table 4: Mass Spectrometry (MS) Data

m/z	Interpretation
372.0481	[M] ⁺ Molecular Ion Peak
328	[M-CO ₂] ⁺ Loss of carbon dioxide from the lactone
299	[M-CO ₂ -CHO] ⁺ Subsequent loss of the aldehyde group

Note on NMR Data: While ¹H and ¹³C NMR are standard for structural confirmation, specific, comprehensive peak lists with assignments for **norstictic acid** are not consistently available across primary literature. Generally, spectra would show signals corresponding to aromatic protons, methyl protons, the aldehydic proton, and a variety of quaternary and protonated aromatic carbons, as well as carbons of the carbonyl and methyl groups.

Experimental Protocols

Extraction and Purification of Norstictic Acid from Lichen

The following protocol is a representative method for the isolation and purification of **norstictic acid** from a suitable lichen source, such as species from the genera *Usnea* or *Ramalina*.

Materials:

- Dried and ground lichen thalli
- Acetone (ACS grade)
- n-Hexane (ACS grade)
- Ethyl acetate (ACS grade)
- Soxhlet extraction apparatus
- Rotary evaporator
- Silica gel (60-120 mesh) for column chromatography
- Glass chromatography column
- TLC plates (silica gel 60 F₂₅₄)
- Crystallization dish
- Standard laboratory glassware and equipment

Procedure:

- Extraction:
 1. Place approximately 50 g of dried, powdered lichen material into a cellulose thimble.
 2. Assemble a Soxhlet apparatus and extract the lichen powder with 500 mL of acetone for 8-12 hours, or until the solvent running through the siphon tube is colorless.
 3. Concentrate the resulting acetone extract to dryness in vacuo using a rotary evaporator to yield the crude extract.

- Preliminary Purification:

1. Wash the crude extract with 100 mL of n-hexane to remove lipids and other non-polar compounds.
2. Decant the hexane layer and dry the remaining solid residue.

- Silica Gel Column Chromatography:

1. Prepare a silica gel slurry in a suitable non-polar solvent (e.g., n-hexane:ethyl acetate 9:1) and pack it into a glass column.
2. Dissolve the dried, hexane-washed crude extract in a minimal amount of acetone and adsorb it onto a small amount of silica gel.
3. Dry the silica with the adsorbed sample and carefully load it onto the top of the packed column.
4. Elute the column with a gradient solvent system, starting with a low polarity mobile phase and gradually increasing the polarity. A typical gradient might be from n-hexane:ethyl acetate (9:1) to n-hexane:ethyl acetate (1:1).
5. Collect fractions of approximately 20 mL and monitor the separation using TLC with a mobile phase of toluene:dioxane:acetic acid (180:60:8). **Norstictic acid** can be visualized under UV light (254 nm) or by spraying with 10% H₂SO₄ and heating.

- Crystallization:

1. Combine the fractions containing pure **norstictic acid** (as determined by TLC) and evaporate the solvent.
2. Dissolve the resulting solid in a minimal amount of hot acetone.
3. Allow the solution to cool slowly to room temperature, then transfer to 4°C. Needle-like crystals of **norstictic acid** will form.
4. Collect the crystals by vacuum filtration, wash with a small amount of cold acetone, and dry in vacuo.

Experimental Workflow Diagram

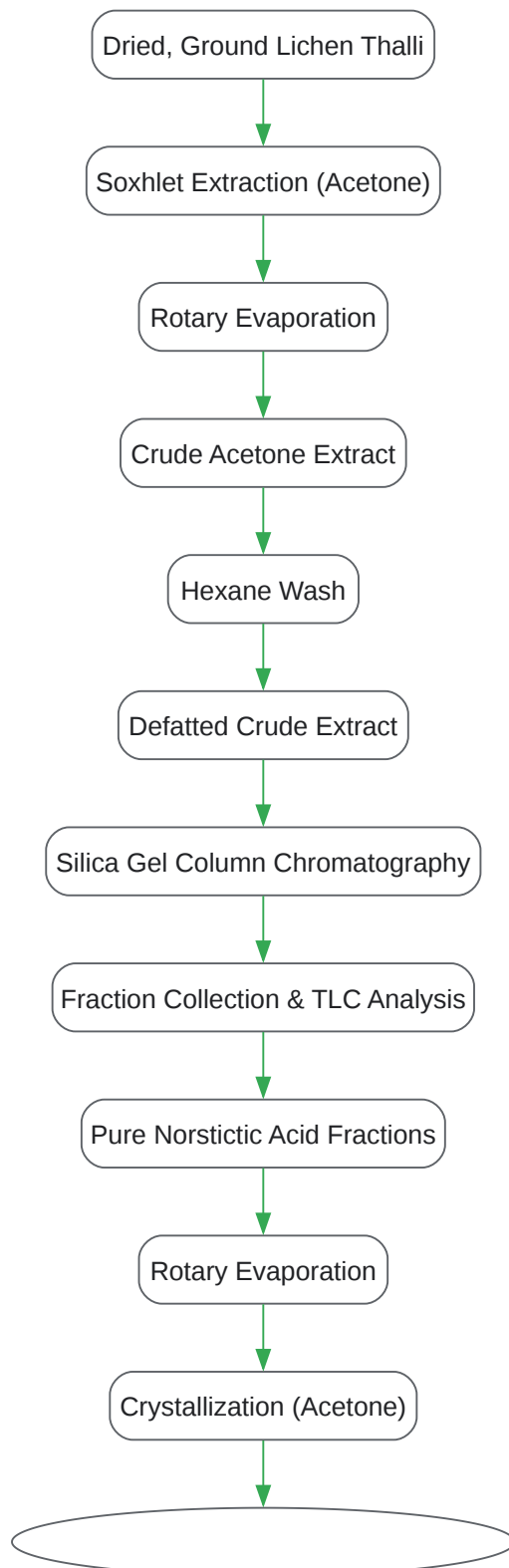


Figure 1. Experimental Workflow for Norstictic Acid Isolation

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Figure 1. Experimental Workflow for **Norstictic Acid** Isolation

Biological Activity and Mechanisms of Action

Norstictic acid exhibits a range of biological activities, with its anticancer properties being the most extensively studied. It has been identified as a potent inhibitor of key signaling pathways involved in cancer progression, particularly in triple-negative breast cancer (TNBC).

Inhibition of the c-Met Signaling Pathway

The c-Met receptor tyrosine kinase, activated by its ligand Hepatocyte Growth Factor (HGF), is frequently dysregulated in various cancers, leading to increased cell proliferation, survival, motility, and invasion. **Norstictic acid** has been identified as a direct inhibitor of c-Met.[\[1\]](#)[\[3\]](#)

Mechanism of Inhibition: **Norstictic acid** inhibits the HGF-induced phosphorylation of c-Met.[\[1\]](#) This action blocks the activation of the kinase and prevents the subsequent phosphorylation and activation of downstream effector proteins. Key downstream signaling molecules suppressed by **norstictic acid** include:

- Focal Adhesion Kinase (FAK): A non-receptor tyrosine kinase crucial for cell invasion.
- Paxillin/Rac-1 Axis: A signaling module that mediates cell motility.

By inhibiting these downstream effectors, **norstictic acid** effectively suppresses the proliferation, migration, and invasion of cancer cells.[\[1\]](#)

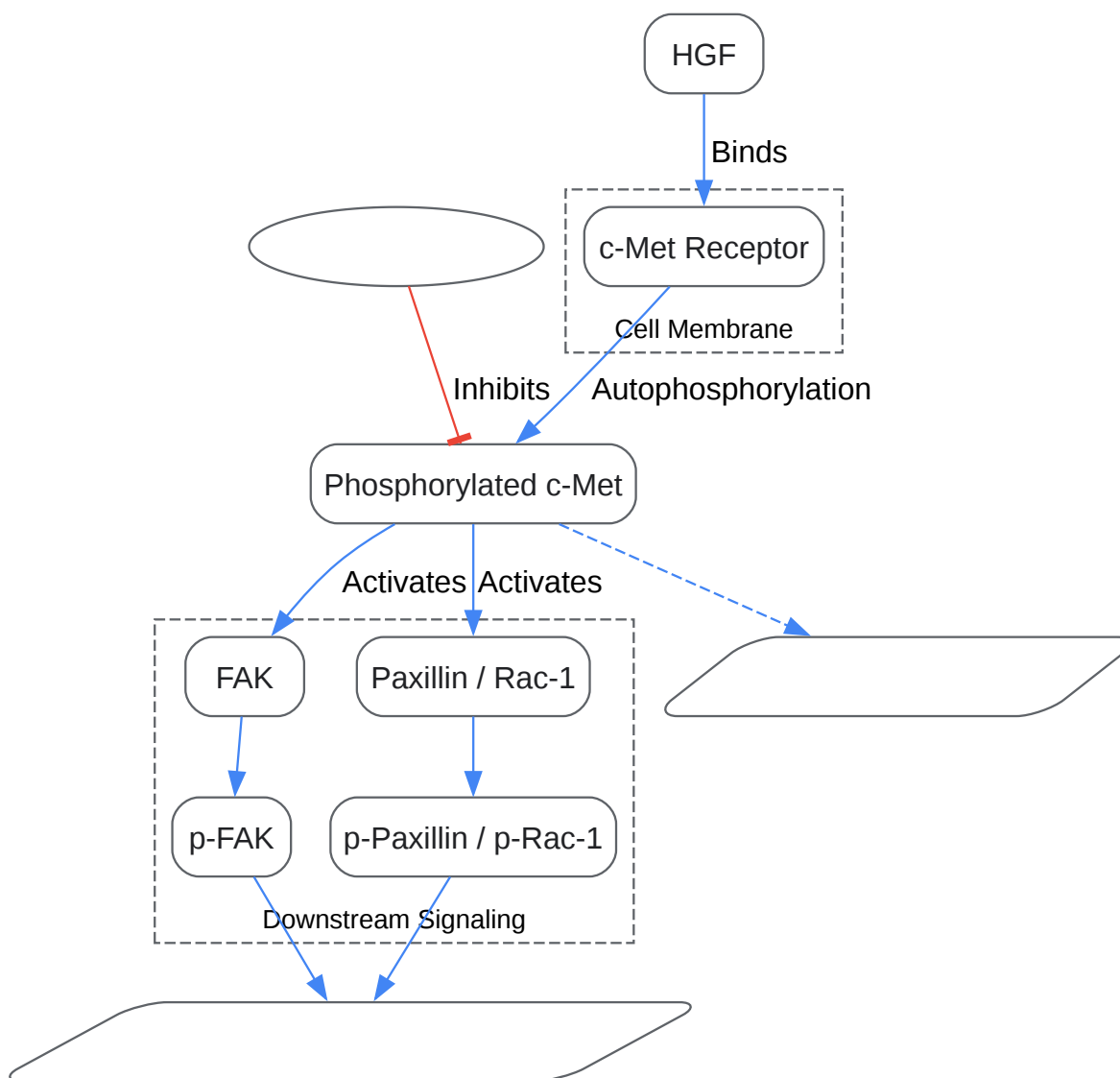


Figure 2. Inhibition of c-Met Pathway by Norstictic Acid

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Figure 2. Inhibition of c-Met Pathway by **Norstictic Acid**

Allosteric Regulation of Med25

The Mediator complex is a crucial multiprotein assembly that links transcription factors to the RNA polymerase II machinery. The Med25 subunit of this complex serves as a key interaction

hub for various transcriptional activators. Dysregulation of the protein-protein interactions (PPIs) involving Med25 contributes to oncogenesis and metastasis.

Norstictic acid acts as a selective allosteric modulator of Med25.[\[4\]](#)

Mechanism of Action: Instead of competing at the primary binding site, **norstictic acid** targets an alternative, allosteric site on Med25. This binding induces a conformational change that disrupts the interaction between Med25 and transcriptional activators, such as ETV5 (E26 transformation-specific variant 5). The disruption of the Med25-ETV5 complex leads to the downregulation of target gene transcription. One such critical target gene is MMP2 (Matrix Metalloproteinase-2), an enzyme directly involved in the degradation of the extracellular matrix, a key step in cancer cell invasion and metastasis.

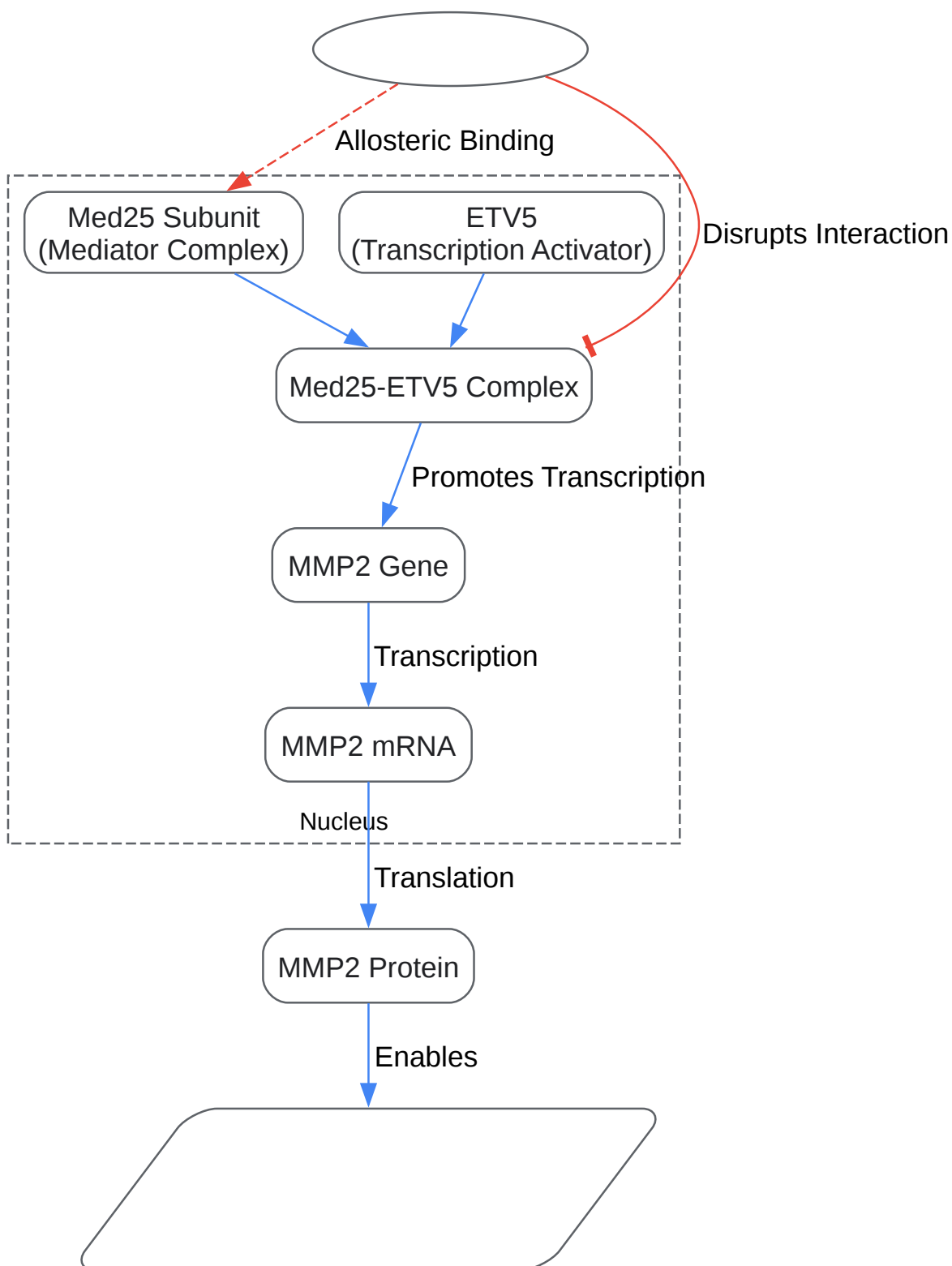


Figure 3. Allosteric Regulation of Med25 by Norstictic Acid

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Figure 3. Allosteric Regulation of Med25 by **Norstictic Acid**

Conclusion and Future Directions

Norstictic acid is a compelling natural product with significant therapeutic potential, particularly in oncology. Its dual mechanisms of action—inhibiting the critical c-Met signaling pathway and allosterically modulating Med25-driven transcription—make it an attractive candidate for further drug development. Future research should focus on detailed structure-activity relationship (SAR) studies to optimize its potency and pharmacokinetic properties, as well as comprehensive preclinical and clinical investigations to validate its efficacy and safety in relevant cancer models. The detailed chemical and biological information provided in this guide serves as a foundational resource to support and accelerate these research endeavors.

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